(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride
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Overview
Description
(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-4-methylpentanoic acid and benzyl alcohol.
Coupling Reaction: The amino acid is coupled with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-4-methylpentanoic acid: A precursor in the synthesis of the compound.
Benzyl alcohol: Another precursor used in the coupling reaction.
(S)-2-aminobutyric acid: A structurally similar amino acid with different functional groups.
Uniqueness
(S)-benzyl 2-((S)-2-amino-4-methylpentanamido)-3-phenylpropanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
CAS No. |
70691-56-4 |
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Molecular Formula |
C22H29ClN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-16(2)13-19(23)21(25)24-20(14-17-9-5-3-6-10-17)22(26)27-15-18-11-7-4-8-12-18;/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25);1H/t19-,20-;/m0./s1 |
InChI Key |
OVQDQJLFQHBUGB-FKLPMGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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